Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide
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Overview
Description
Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide is a chemical compound with the molecular formula C6H9BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a cyclobutyl ring with a methoxycarbonyl substituent. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide typically involves the reaction of a cyclobutyl derivative with a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trifluoroborate group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can produce boranes or other reduced boron compounds.
Scientific Research Applications
Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into boron-containing compounds has shown potential for use in drug development and cancer treatment.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron group is transferred to the palladium complex, followed by reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate: A simpler boron compound used in similar coupling reactions.
Cyclobutylboronic acid: Another boron-containing compound with a cyclobutyl group.
Methoxycarbonylborane: A compound with a methoxycarbonyl group attached to boron.
Uniqueness
Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide is unique due to its combination of a trifluoroborate group, a cyclobutyl ring, and a methoxycarbonyl substituent. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
potassium;trifluoro-[(3-methoxycarbonylcyclobutyl)methyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3O2.K/c1-13-7(12)6-2-5(3-6)4-8(9,10)11;/h5-6H,2-4H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPAFTHVGZOMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CC(C1)C(=O)OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3KO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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